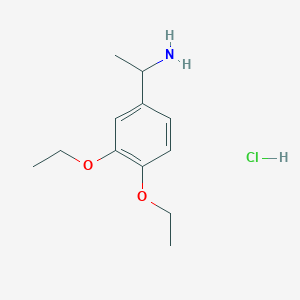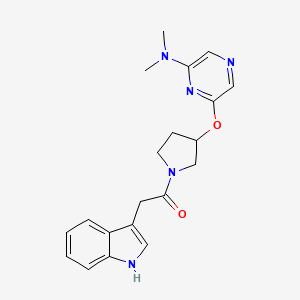
N-(2-(dimethylamino)pyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)pyrimidin-5-yl)nicotinamide, also known as DMNPY, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidine derivatives, including F6222-0086, have been explored for their antimicrobial properties . They are particularly effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their mode of action often involves interfering with the synthesis of nucleic acids or metabolic pathways critical to microbial survival .
Anticancer Therapeutics
The structural framework of F6222-0086 allows it to interact with various biological targets associated with cancer. It can be designed to inhibit enzymes or signaling pathways that are overactive in cancer cells, thereby reducing proliferation and inducing apoptosis. Recent studies have highlighted the potential of pyrimidine derivatives in targeting multiple forms of cancer .
CNS-active Agents
Compounds like F6222-0086 have shown promise as central nervous system (CNS)-active agents. They can cross the blood-brain barrier and have been investigated for their potential roles in treating neurological disorders, acting as calcium channel blockers, or serving as antidepressants. Their ability to modulate neurotransmitter systems is key to their therapeutic effects .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases. F6222-0086 may work by reducing the production of inflammatory cytokines or by directly affecting the pain signaling pathways .
Antiviral Research
F6222-0086’s structure allows it to mimic nucleotides, which makes it a potential candidate for antiviral drugs. By integrating into viral DNA or RNA, it can prevent the replication of viruses, offering a strategy to combat viral infections .
Antidiabetic Activity
Research has indicated that pyrimidine derivatives can play a role in managing diabetes mellitus. They may influence insulin release or have effects on glucose metabolism, which can be beneficial in treating type 2 diabetes. The exact mechanisms of action are still under investigation .
Antihypertensive and Cardiovascular Effects
Pyrimidine-based compounds have been studied for their cardiovascular effects, including their potential to act as antihypertensive agents. They may affect the renin-angiotensin system or other pathways involved in blood pressure regulation .
Antioxidant Properties
The antioxidant capacity of F6222-0086 can be harnessed to protect cells from oxidative stress, which is implicated in various diseases and aging processes. By scavenging free radicals, it can contribute to the prevention of oxidative damage .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-17(2)12-14-7-10(8-15-12)16-11(18)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGVNUPPKMNKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

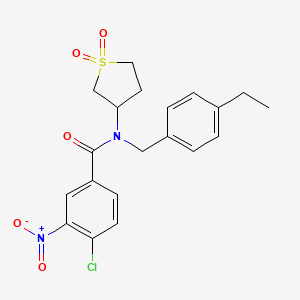
![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
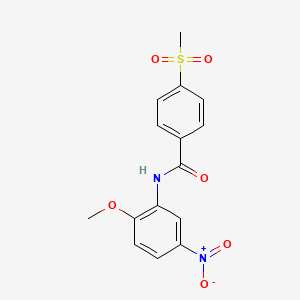
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
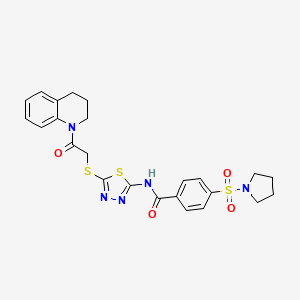
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)
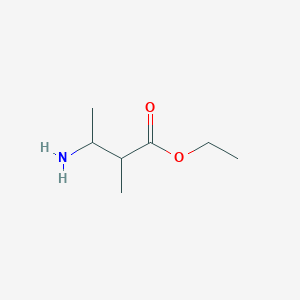
![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
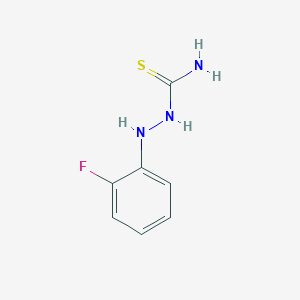
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
